molecular formula C14H10Cl2N2O2S2 B2986675 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-77-4

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2986675
CAS No.: 476626-77-4
M. Wt: 373.27
InChI Key: VVFFOZSVMKZNTM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzothiazole derivative with 2,5-dichlorothiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling Reaction: The final step involves the coupling of the intermediate product with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thiophene derivatives with different substituents.

Scientific Research Applications

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.

Uniqueness

The presence of the ethoxy group in 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and altered reactivity

Properties

IUPAC Name

2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-2-20-7-3-4-9-10(5-7)21-14(17-9)18-13(19)8-6-11(15)22-12(8)16/h3-6H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFFOZSVMKZNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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